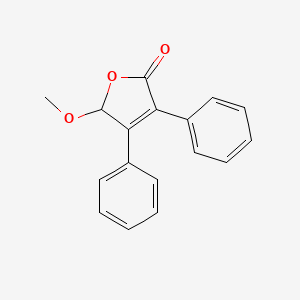

5-Methoxy-3,4-diphenylfuran-2(5H)-one

Description

Contextualization within Furanone Chemistry and Lactone Frameworks

5-Methoxy-3,4-diphenylfuran-2(5H)-one is structurally classified as a substituted furan-2(5H)-one. The core of this molecule is a five-membered heterocyclic ring containing one oxygen atom and a ketone group, which is also known as a butenolide ring. nih.govmdpi.com This structure is a type of unsaturated gamma (γ)-lactone. Lactones are cyclic esters, formed by the intramolecular esterification of a hydroxy carboxylic acid. nih.govmdpi.com The furan-2(5H)-one ring is a key structural motif found in numerous natural products and pharmacologically important molecules. nih.govmdpi.comnih.gov

The substituents on the furanone ring define the specific properties and reactivity of the molecule. In this case, the presence of two phenyl groups at the C3 and C4 positions creates a 3,4-diaryl-2(5H)-furanone scaffold. The methoxy (B1213986) group (-OCH₃) at the C5 position makes it a 5-alkoxy derivative, which can influence the electronic properties and reactivity of the lactone ring.

| Structural Feature | Classification | Significance |

| Five-membered ring with O and C=O | Furan-2(5H)-one, Butenolide | Core scaffold of many natural and synthetic compounds. |

| Cyclic Ester | Gamma (γ)-Lactone | Confers specific chemical reactivity compared to acyclic esters. |

| Phenyl groups at C3 and C4 | 3,4-Diaryl substituted | Influences biological activity and provides a rigid framework. |

| Methoxy group at C5 | 5-Alkoxy substituted | Affects reactivity at the C5 position, often derived from a 5-hydroxy precursor. |

Historical Perspective on Related Furan-2(5H)-one Derivatives

The chemistry of furan-2(5H)-ones has been developing for decades, largely driven by their identification in natural sources and their potential as building blocks for more complex molecules. Historically, significant attention was given to 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA). nih.govmdpi.com These compounds proved to be highly versatile starting materials due to the reactivity of their halogen and hydroxyl groups. nih.govmdpi.com

Synthetic chemists have long utilized these mucohalic acids to prepare a wide array of substituted furanones. The 5-hydroxyl group can be readily converted into alkoxy groups, including the methoxy group, through acid-catalyzed reactions with the corresponding alcohol. nih.govmdpi.com The halogen atoms at the C3 and C4 positions are susceptible to nucleophilic substitution and can be replaced by various groups, which laid the groundwork for creating diverse derivatives. nih.govmdpi.com The development of transition-metal-catalyzed cross-coupling reactions further expanded the synthetic toolbox, enabling the introduction of aryl groups to form diaryl furanone structures, although the synthesis of 5-alkoxy-3,4-diaryl-2(5H)-furanones via these early routes was less direct. A significant advancement came with the discovery of catalytic carbonylation reactions.

Significance as a Research Target in Synthetic Organic Chemistry

The primary significance of this compound as a research target lies in the development of efficient synthetic methodologies to construct its specific structural framework. A notable method is the rhodium-catalyzed carbonylation of diphenylacetylene (B1204595) in methanol. This reaction provides a direct and selective route to 5-methoxy-3,4-diphenyl-2(5H)-furanone, showcasing an elegant application of transition-metal catalysis for the one-step synthesis of unsaturated lactones from simple acetylenes.

The general synthesis involves the reaction of a disubstituted acetylene (B1199291) with carbon monoxide in an alcohol solvent, catalyzed by a rhodium carbonyl complex in the presence of a base. This method has been shown to be effective for various acetylenes and alcohols, yielding a range of 5-alkoxy-2(5H)-furanones.

Table 1: Synthesis of 5-Alkoxy-3,4-diphenyl-2(5H)-furanones via Rhodium-Catalyzed Carbonylation of Diphenylacetylene Data derived from a study on the carbonylation of acetylenes.

Beyond its synthetic interest, the 3,4-diaryl-2(5H)-furanone core is recognized as a "privileged scaffold" in medicinal chemistry. Derivatives with this structure have been synthesized and evaluated for potent cytotoxic activities against various cancer cell lines. nih.gov Furthermore, this scaffold has been investigated for the development of selective anti-inflammatory agents. nih.gov The interest in this class of compounds underscores the importance of developing efficient synthetic routes to molecules like this compound for potential biological evaluation.

Structure

3D Structure

Properties

CAS No. |

42367-25-9 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-methoxy-3,4-diphenyl-2H-furan-5-one |

InChI |

InChI=1S/C17H14O3/c1-19-17-15(13-10-6-3-7-11-13)14(16(18)20-17)12-8-4-2-5-9-12/h2-11,17H,1H3 |

InChI Key |

PBMVOYYVSLPXLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies

De Novo Synthesis of the 5-Methoxy-3,4-diphenylfuran-2(5H)-one Core

The foundational step in accessing the target molecule is the construction of the 3,4-diphenylfuran-2(5H)-one heterocyclic ring system. Various methodologies have been developed to achieve this, primarily relying on cyclization reactions of appropriately substituted linear precursors.

Cyclization Reactions in Furanone Formation

The formation of the furan-2(5H)-one ring, a γ-butyrolactone, is typically achieved through the intramolecular cyclization of a suitable ester intermediate. One of the most direct and efficient methods involves the condensation of a phenacyl bromide derivative with a phenylacetic acid derivative. This reaction proceeds through an initial esterification to form an intermediate, which then undergoes an intramolecular cyclization, often promoted by a base, to yield the 3,4-diarylfuran-2(5H)-one core. The final step is an elimination reaction that forms the double bond between C3 and C4 of the furanone ring. Other general strategies for furanone synthesis include electrophilic cyclization of hydroxy-alkynoates and multicomponent reactions that can assemble the ring system in a single step from simpler starting materials.

Role of Specific Precursors

The selection of appropriate precursors is paramount to the successful synthesis of the 3,4-diphenylfuran-2(5H)-one core. The specific nature of the phenyl ring substituents is determined at this initial stage by using appropriately derivatized starting materials.

Substituted-Phenacyl Bromides and Substituted-Phenylacetic Acids : A highly effective one-pot parallel synthesis method utilizes the condensation of substituted-phenacyl bromides with substituted-phenylacetic acids. In this approach, the phenylacetic acid acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide to form an ester intermediate. This is followed by a base-mediated intramolecular cyclization. This method is particularly advantageous for creating libraries of analogs, as a variety of substituents can be incorporated into the final molecule by simply changing the starting materials.

| Substituted-Phenylacetic Acid | Substituted-Phenacyl Bromide | Resulting 3,4-Diarylfuran-2(5H)-one Core |

|---|---|---|

| Phenylacetic acid | Phenacyl bromide | 3,4-Diphenylfuran-2(5H)-one |

| 4-Fluorophenylacetic acid | 4-Methoxyphenacyl bromide | 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)furan-2(5H)-one |

| 3-Fluorophenylacetic acid | 4-Methoxyphenacyl bromide | 3-(3-Fluorophenyl)-4-(4-methoxyphenyl)furan-2(5H)-one |

| 4-Trifluoromethylphenylacetic acid | 4-Methoxyphenacyl bromide | 3-(4-Trifluoromethylphenyl)-4-(4-methoxyphenyl)furan-2(5H)-one |

Methyl cis-3-(substituted benzoyl)-2,3-diphenylacrylates : While less commonly cited in recent literature for this specific core, related acrylate (B77674) precursors can also serve as substrates for furanone synthesis. Cyclization of such compounds would typically involve intramolecular reactions, potentially under acidic or thermal conditions, to form the lactone ring. The stereochemistry of the acrylate precursor is crucial for facilitating the ring-closing step.

Functionalization and Modification of the Furanone Scaffold

Once the core 3,4-diphenylfuran-2(5H)-one structure is assembled, further modifications can be made to introduce specific functional groups, such as the methoxy (B1213986) group at the 5-position, or to alter the substitution pattern on the peripheral phenyl rings.

Regioselective Introduction of the Methoxy Group at the 5-Position

Direct synthesis of the 3,4-diphenylfuran-2(5H)-one core typically yields a product with hydrogen atoms at the 5-position. The introduction of a methoxy group at this position requires a subsequent functionalization step. A common strategy for introducing alkoxy groups at the C5 position of a furanone ring involves the corresponding 5-hydroxy-2(5H)-furanone intermediate. mdpi.comresearchgate.netnih.gov

A plausible synthetic route would involve:

α-Hydroxylation : The selective introduction of a hydroxyl group at the C5 position of the 3,4-diphenylfuran-2(5H)-one. This can be a challenging transformation, but methods involving oxidation of the corresponding enolate can be employed.

O-Methylation : The resulting 5-hydroxy-3,4-diphenylfuran-2(5H)-one can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the final 5-methoxy product.

Alternatively, strategies starting from highly functionalized furanones, such as mucochloric or mucobromic acid, demonstrate the feasibility of C5-alkoxylation. nih.gov For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones are readily prepared from the reaction of the corresponding 5-hydroxy derivative with an alcohol under acidic catalysis. nih.gov This highlights that if a 5-hydroxy-3,4-diphenylfuran-2(5H)-one intermediate can be accessed, its conversion to the methoxy derivative is a standard transformation. nih.gov

Aromatic Substitutions on Phenyl Rings

Modification of the C3 and C4 phenyl rings is most efficiently achieved by utilizing substituted precursors during the de novo synthesis, as described in section 2.1.2. This approach allows for the systematic variation of substituents to explore structure-activity relationships. For example, research into selective COX-1 inhibitors has led to the synthesis of a wide array of 3,4-diarylfuran-2(5H)-ones with different halogen, alkyl, and alkoxy substituents on the phenyl rings.

The table below, adapted from studies on related compounds, illustrates the variety of substitutions that can be achieved on the phenyl rings by choosing the appropriate starting materials.

| Compound | Substitution on C3-Phenyl Ring (R1) | Substitution on C4-Phenyl Ring (R2) |

|---|---|---|

| 1 | H | H |

| 2 | H | 4-F |

| 3 | 4-F | 4-OCH3 |

| 4 | 3-F | 4-OCH3 |

| 5 | 4-CF3 | 4-OCH3 |

| 6 | 4-Br | 4-OCH3 |

Post-synthesis modification of the phenyl rings via electrophilic or nucleophilic aromatic substitution is also possible, but may be complicated by the reactivity of the furanone core itself and potential issues with regioselectivity. Therefore, incorporating the desired substituents from the start is the preferred and more common strategy.

Retrosynthetic Analysis of the this compound Motif

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.ine3s-conferences.orgyoutube.com

The retrosynthesis for this compound can be envisioned through several key disconnections:

C5-O Bond Disconnection (Functional Group Interconversion - FGI) : The target molecule's methoxy group at the C5 position is a prime candidate for a disconnection. This leads back to a 5-hydroxy-3,4-diphenylfuran-2(5H)-one intermediate. The forward reaction would be a standard O-methylation.

C5-H to C5-OH (FGI) : The 5-hydroxy intermediate can be traced back to the unsubstituted 3,4-diphenylfuran-2(5H)-one. The forward reaction is an α-hydroxylation of the lactone.

Furanone Ring Disconnection : The core 3,4-diphenylfuran-2(5H)-one scaffold is disconnected based on the synthetic strategy outlined in section 2.1. This involves breaking the C4-C5 and C3-O bonds, leading back to two key precursors: a substituted-phenylacetic acid and a substituted-phenacyl bromide. This disconnection is based on the well-established condensation and intramolecular cyclization reaction.

Further disconnections of the precursors lead to even simpler starting materials:

Phenylacetic acid can be synthesized from various materials, such as benzyl (B1604629) halides via carboxylation.

Phenacyl bromide is readily prepared by the bromination of the corresponding acetophenone.

Acetophenone itself can be derived from benzene (B151609) via a Friedel-Crafts acylation.

This retrosynthetic pathway provides a logical and efficient route to the target molecule, relying on well-understood and high-yielding reactions.

Green Chemistry Approaches in Furanone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including furanone derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, alternative solvents, energy efficiency, and the development of catalytic versus stoichiometric reactions. For the synthesis of furanones, including structures related to this compound, several green strategies have been explored, demonstrating the potential for more sustainable synthetic routes.

Catalytic Innovations in Furanone Synthesis

A cornerstone of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. In furanone synthesis, a variety of catalytic systems have been developed to replace traditional stoichiometric reagents.

One notable approach involves the use of β-cyclodextrin as a catalyst in a three-component reaction of anilines, aldehydes, and acetylenic esters to produce 3,4,5-substituted furan-2(5H)-one derivatives. researchgate.net This method offers the advantage of using a biodegradable and reusable catalyst. researchgate.net Similarly, other natural and bio-based catalysts, such as sucrose, vitamin B12, and even fruit juices like watermelon and lemon juice, have been reported for the synthesis of furanone derivatives, highlighting a trend towards using non-toxic and readily available catalytic systems. researchgate.net

Heterogeneous catalysts are also prominent in green furanone synthesis due to their ease of separation and recyclability. For instance, iodine impregnated on neutral alumina (B75360) has been effectively used for the solvent-free synthesis of 1,3-diphenylpropenones (chalcones), which are precursors for certain flavonoid structures, under microwave activation. nih.gov This method is attractive for its mild reaction conditions, easy work-up, and clean reaction profiles. nih.gov Furthermore, sulfamic acid functionalized Fe3O4 nanoparticles have been employed as a novel organic-inorganic hybrid heterogeneous catalyst for the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones, offering good reversibility and clean production in a short time. researchgate.net

The following table summarizes various green catalysts used in the synthesis of furanone derivatives.

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Green Aspects | Reference |

| β-cyclodextrin | Anilines, Aldehydes, Acetylenic esters | 3,4,5-substituted furan-2(5H)-ones | Not specified | Not specified | Biodegradable, Reusable catalyst | researchgate.net |

| Iodine on Alumina | Aryl ketones, Aldehydes | 1,3-Diphenylpropenones | Solvent-free, Microwave (80s, 60°C) | 94 | Solvent-free, Rapid reaction | nih.gov |

| Fe3O4-Sulfamic Acid NPs | Aryl aldehydes, 4-amino pyridine, DMAD | 3,4,5-trisubstituted furan-2(5H)-ones | One-pot | Not specified | Recyclable magnetic catalyst | researchgate.net |

| Lemon Juice | Dialkyl acetylenedicarboxylates, Amines, Aldehydes | Furan-2-one derivatives | Solvent-free, 110°C | High | Natural, Biodegradable catalyst | Not specified |

Alternative Solvents and Reaction Conditions

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions.

Ionic liquids (ILs) have emerged as promising green solvents due to their low vapor pressure, thermal stability, and recyclability. For example, the ionic liquid [bmim][BF4] has been used to accelerate the domino reaction between 4-hydroxyalk-3-yonates and amines to yield 4-aminofuran-2(5H)-ones. The ionic liquid could be recycled and reused multiple times without a significant drop in reaction rate or product yield. mdpi.com Computer-assisted design has also been employed to identify optimal base-functionalized ionic liquids for the efficient synthesis of 3(2H)-furanones from diyne alcohols, triggered by atmospheric CO2. nih.gov

Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying purification. The aforementioned synthesis of chalcones using iodine on alumina under microwave irradiation is a prime example of a solvent-free method. nih.gov

Energy-Efficient Methodologies: Microwave and Ultrasound Assistance

Alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, reduce reaction times, and often lead to higher yields with cleaner product profiles compared to conventional heating methods. ajrconline.orgyoutube.comnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various heterocyclic compounds, including furanones. ajrconline.orgyoutube.comnih.gov For instance, a green, one-pot synthesis of novel furan-2(3H)-one derivatives was achieved by reacting (3Z)-3-((benzo nih.govnih.govdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one with various reagents under microwave irradiation. rsc.org This technique offers rapid heating and often results in improved yields and reduced side product formation. ajrconline.orgyoutube.com

Ultrasound-assisted synthesis, or sonochemistry, provides another energy-efficient pathway. The formation, growth, and collapse of gaseous microbubbles in a liquid, a phenomenon known as cavitation, generates localized high temperatures and pressures that can accelerate chemical reactions. youtube.com This method has been used for the synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones, offering higher yields and shorter reaction times compared to conventional methods. researchgate.net

The table below provides examples of furanone synthesis using these energy-efficient methods.

| Energy Source | Reactants | Product | Catalyst/Solvent | Time | Yield (%) | Green Aspects | Reference |

| Microwave | Aryl ketones, Aldehydes | 1,3-Diphenylpropenones | Iodine on Alumina / Solvent-free | < 2 min | 79-95 | Solvent-free, Rapid | nih.gov |

| Microwave | (3Z)-3-((benzo nih.govnih.govdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one + Reagents | Furan-2(3H)-one derivatives | Not specified | Not specified | Not specified | Energy efficient | rsc.org |

| Ultrasound | Chalcones | 2-furan-2-yl-4H-chromen-4-ones | Iodine in DMSO | Minutes | Good | Reduced reaction time | researchgate.net |

Biocatalysis in Furanone Synthesis

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalytic methods are typically performed in aqueous media under mild conditions. A multienzymatic, one-pot cascade reaction has been developed for the synthesis of optically pure spirolactones from hydroxy-functionalized furans. nih.govacs.org This process utilizes a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase to achieve an efficient transformation. nih.govacs.org While not directly producing the this compound structure, this approach demonstrates the potential of biocatalysis for constructing complex furanone-containing molecules. nih.govacs.org

Detailed Reaction Mechanisms and Mechanistic Studies

Photochemical Transformations and Photoinduced Reactions

The conjugated system within 3,4-diphenylfuran-2(5H)-one, which incorporates a stilbene-like moiety, makes it susceptible to various photochemical transformations upon irradiation with light.

A key photochemical reaction of 3,4-diphenylfuran-2(5H)-one and its analogues is a photoinduced dehydrogenative annulation. researchgate.net This reaction involves an intramolecular cyclization between the two phenyl rings, leading to the formation of a new, π-expanded ring system. This process is typically carried out by irradiating a solution of the compound, for example in ethanol, at room temperature under an inert atmosphere like argon. researchgate.net

The mechanism for this transformation is understood to proceed through several steps analogous to the photocyclization of stilbene:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited state.

6π-Electrocyclization: In the excited state, a 6π-electrocyclization reaction occurs between the two phenyl rings, forming a new six-membered ring and creating a dihydrophenanthrene-like intermediate. researchgate.net

Dehydrogenation (Oxidation): The unstable dihydrophenanthrene intermediate is then oxidized, losing two hydrogen atoms to achieve aromatization. This final step results in the stable, fused aromatic product.

This reaction provides an efficient, catalyst-free method for synthesizing complex, polycyclic lactones from 3,4-diphenylfuran-2(5H)-one precursors. researchgate.net

| Reaction Type | Key Reagents/Conditions | Proposed Mechanism | Product Type |

|---|---|---|---|

| Photoinduced Dehydrogenative Annulation | UV light, Ethanol, Room Temperature, Argon atmosphere researchgate.net | Photoexcitation → 6π-Electrocyclization → Dehydrogenation researchgate.net | π-Expanded Polycyclic Lactone researchgate.net |

Z/E (or cis/trans) photoisomerization is a common photochemical process for compounds containing a double bond, particularly in acyclic systems. However, for 5-Methoxy-3,4-diphenylfuran-2(5H)-one, Z/E isomerization of the endocyclic C3-C4 double bond is not a feasible pathway. The double bond is part of a rigid five-membered ring and is tetrasubstituted, which sterically and geometrically prevents isomerization without ring cleavage.

While this specific type of isomerization is not relevant for the target compound, photoisomerization is a known process for other classes of butenolides, such as the conversion of β,γ-unsaturated butenolides into their more stable α,β-unsaturated isomers via proton transfer catalysis. nih.gov This highlights that photochemical reactivity is highly dependent on the specific structure of the furanone derivative.

Electrochemical Reaction Mechanisms

While specific electrochemical studies on this compound are not extensively documented in the reviewed literature, the electrochemical behavior of analogous furan (B31954) and furanone derivatives provides a basis for postulating potential reaction mechanisms. The anodic oxidation of furan compounds is a known route for generating reactive intermediates that can lead to a variety of products.

Anodic Oxidation Processes and Radical Intermediates (e.g., Furanoxy Radicals)

The anodic oxidation of furan derivatives typically involves the initial formation of a radical cation. In the case of this compound, the electron-donating nature of the methoxy (B1213986) group and the phenyl rings would likely facilitate this one-electron oxidation at the anode. This process would generate a delocalized radical cation intermediate.

Subsequent to its formation, this radical cation can undergo further reactions. One plausible pathway is the loss of a proton, particularly if the reaction is carried out in the presence of a suitable base or nucleophile. The specific fate of the radical intermediate is highly dependent on the reaction conditions, including the solvent, electrolyte, and electrode material. In related systems, such as the oxidation of substituted catechols, the formation of semiquinone radicals has been observed. nih.gov This suggests that radical species are key intermediates in the electrochemical oxidation of such aromatic and heterocyclic systems.

Dimerization Mechanisms via C-C Homocoupling

Following the generation of radical intermediates, dimerization through C-C homocoupling is a common subsequent reaction pathway. For furanoxy radicals, this can lead to the formation of dimeric butenolide structures. The coupling of these radical species would result in the formation of a new carbon-carbon bond, leading to a dimeric structure. The regioselectivity of this coupling would be influenced by the steric and electronic effects of the phenyl and methoxy substituents.

The electrochemical oxidation of substituted catechols has been shown to yield dimeric products through the reaction of the initially formed quinones with the starting material. marquette.edu This highlights a general principle where electrochemically generated reactive intermediates can engage in coupling reactions.

Nucleophilic Attack Profiles on the Lactone Ring

The 2(5H)-furanone ring system is known to be susceptible to nucleophilic attack due to the presence of the electrophilic carbonyl group and the conjugated double bond. mdpi.comnih.gov The reactivity of this compound towards nucleophiles can be inferred from studies on structurally similar furanones, particularly those with leaving groups or electron-withdrawing substituents.

The primary sites for nucleophilic attack on the furanone ring are the C2 (carbonyl carbon) and C5 positions. Attack at the C2 position typically leads to the opening of the lactone ring. Attack at the C5 position can result in the substitution of the methoxy group, especially if it can act as a leaving group under the reaction conditions. The presence of the double bond also allows for Michael-type 1,4-addition of nucleophiles.

Studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones have shown that these compounds are highly reactive towards various nucleophiles, including phenols, mercaptans, and amines. mdpi.comnih.gov Depending on the reaction conditions, substitution can occur at different positions on the furanone ring. mdpi.comnih.gov For instance, reactions with mercaptans can lead to substitution at either the C4 or C5 position. mdpi.comnih.gov Phenols have also been shown to act as efficient nucleophiles in reactions with 3,4-dihalogeno-2(5H)-furanone derivatives. mdpi.comnih.gov

The table below summarizes the potential reactivity of the lactone ring in this compound towards different classes of nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile Class | Potential Reaction Type(s) | Expected Product(s) |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-addition to the carbonyl group | Ring-opened products or tertiary alcohols after workup |

| Soft Nucleophiles (e.g., thiols, cyanides) | 1,4-conjugate addition (Michael addition) | 4-substituted or 5-substituted furanone derivatives |

| Amines | Nucleophilic acyl substitution, conjugate addition | Ring-opened amides, amino-substituted furanones |

| Alkoxides/Hydroxides | Nucleophilic acyl substitution | Ring-opened esters/carboxylates |

It is important to note that the phenyl groups at the C3 and C4 positions will exert significant steric hindrance, which may influence the regioselectivity of the nucleophilic attack.

Advanced Spectroscopic and Structural Characterization

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure of molecules. For 5-Methoxy-3,4-diphenylfuran-2(5H)-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, are used to find the most stable three-dimensional arrangement of its atoms—a process known as structural optimization. mdpi.comnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental geometry.

Beyond structural optimization, DFT is instrumental in elucidating the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated from the DFT electron density data. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive interactions. For furanone derivatives, such analyses can pinpoint the likely sites for electrophilic attack or nucleophilic addition. rsc.org

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; regions of high HOMO density are likely sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; regions of high LUMO density are likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and higher polarizability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, such as binding to a biological target. |

| Mulliken Charges | Calculated partial charges on each atom. | Helps identify specific atoms that are electron-rich or electron-deficient, providing a detailed view of intramolecular charge distribution. |

This table describes the typical electronic properties calculated using DFT and their general significance for the title compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate step-by-step pathways of chemical reactions. By modeling the interaction of this compound with various reactants, it is possible to construct a detailed profile of a reaction mechanism, identifying the most energetically favorable route from reactants to products.

Transition State Analysis and Activation Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). Identifying the geometry and energy of the TS is a primary goal of mechanistic modeling. Computational methods can locate these TS structures on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. By calculating the activation energies for various possible pathways, chemists can predict which reaction mechanism is most likely to occur under a given set of conditions. For furanone derivatives, this could involve modeling reactions such as nucleophilic substitution at the furanone ring or cycloaddition reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity or a specific mechanistic effect. For a class of molecules like diaryl furanones, QSAR can be used to understand how variations in structure (e.g., different substituents on the phenyl rings) affect their function, such as enzyme inhibition. nih.gov

The process involves calculating a set of numerical values, or "descriptors," for each molecule in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. A mathematical model is then built to find the best correlation between these descriptors and the observed activity.

For furanone derivatives studied as potential COX-2 inhibitors, several types of descriptors have been found to be significant: nih.govresearchgate.net

Electronic Descriptors: These relate to the molecule's electronic structure, such as electrostatic field parameters. The distribution of charge is often critical for how a molecule interacts with a biological target.

Topological Descriptors: These describe the connectivity and branching of the molecule's atoms, such as the retention index for specific ring structures.

Physicochemical Descriptors: Properties like Polar Surface Area (PSA), which relates to a molecule's ability to cross biological membranes, have been shown to play a significant role in the activity of furanone derivatives. researchgate.net

A successful QSAR model, validated by statistical measures like the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), can be used to predict the activity of new, unsynthesized compounds. researchgate.net This allows for the rational design of more potent molecules by focusing on structural features identified by the model as being important for the desired mechanistic effect.

| Descriptor Type | Example Descriptor | Relevance to Mechanistic Effects of Diaryl Furanones |

| Electronic | Electrostatic Parameters | Describes the charge distribution, which is crucial for binding to enzyme active sites or receptors. |

| Topological | Retention Index (six-membered rings) | Quantifies aspects of molecular shape and connectivity that can influence steric fit with a target. |

| Physicochemical | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and membrane permeability, affecting bioavailability and target interaction. |

This table lists key molecular descriptors found to be important in QSAR studies of furanone derivatives and their general role in understanding mechanistic effects. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate, rotate, and change their shape. Molecular Dynamics (MD) simulations model this atomic motion over time, providing a view of the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule.

Conformational analysis, which can be performed using MD or other systematic search methods, aims to identify the most stable conformations (conformers) and the energy barriers to rotation between them. The results of this analysis can reveal the most likely shape or shapes the molecule will adopt in solution. This information is critical for understanding its interaction with other molecules, as the biologically active conformation may not be the one with the absolute lowest energy.

Derivatization Strategies for Mechanistic Probes and Scaffold Exploration

Modification of Phenyl Substituents for Electronic and Steric Effect Studies

The two phenyl groups at the C3 and C4 positions are prime targets for modification to probe how electronic and steric factors influence the reactivity and properties of the furanone system. Introducing substituents onto these aromatic rings can systematically alter the electron density within the core structure, providing valuable insights into reaction mechanisms.

Detailed kinetic studies on the formation of analogous 3,4,5-substituted furan-2(5H)-ones have demonstrated the significant impact of substituents on the aniline (B41778) ring, which becomes incorporated into the final structure. rsc.org Research shows that electron-donating groups at the para-position of the aromatic ring increase the rate of reaction, while electron-withdrawing groups have the opposite effect. rsc.org This can be attributed to the stabilization of intermediates during the reaction sequence.

Computational studies further illuminate these electronic effects by analyzing the molecule's frontier molecular orbitals. ajchem-b.com Modifications to the phenyl rings can tune the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the molecule's reactivity and potential for biological interactions. ajchem-b.com For instance, computational analysis has revealed that a 2-(5-Phenyl)-furanone derivative possesses enhanced reactivity and antioxidativity compared to other models, highlighting the importance of aryl substitution. ajchem-b.com

Synthetically, these modifications are often achieved through cross-coupling reactions. For example, the synthesis of 3,4-diaryl-2(5H)-furanones can be accomplished via Suzuki coupling reactions starting from 3,4-dibromo-2(5H)-furanone, allowing for the introduction of a wide variety of substituted aryl groups. nih.gov

Beyond electronics, steric hindrance introduced by bulky substituents on the phenyl rings can influence the molecule's conformation and its ability to interact with other molecules or catalytic sites. researchgate.net These steric and electronic modifications are fundamental in structure-activity relationship (SAR) studies.

Table 1: Effect of Phenyl Ring Substituents on Furanone Formation Kinetics

| Substituent on Aniline Ring (para-position) | Electronic Effect | Observed Effect on Reaction Rate |

|---|---|---|

| -OCH₃ | Electron-Donating | Increased |

| -CH₃ | Electron-Donating | Increased |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing | Decreased |

| -NO₂ | Strongly Electron-Withdrawing | Decreased |

Data derived from kinetic studies on analogous furanone systems. rsc.org

Exploration of Alternative Substituents at the 5-Position

The methoxy (B1213986) group at the C5 position is a versatile handle for introducing a diverse array of functional groups. Starting from the corresponding 5-hydroxy-2(5H)-furanone precursor, which exists in equilibrium with its open-chain form, a multitude of substitution reactions can be performed. nih.govmdpi.com

Strategies for modifying the C5 position include:

Alkoxy and Aryloxy Derivatives: The 5-hydroxy group can be readily converted to other alkoxy ethers. Chiral alcohols, such as l-menthol (B7771125) and l-borneol, have been used to synthesize 5-alkoxy derivatives like 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones. nih.gov

Sulfur-Containing Groups: 5-Alkoxy derivatives can react with thiols to introduce thioether substituents. nih.gov These thioethers can be subsequently oxidized to the corresponding sulfones using reagents like hydrogen peroxide, expanding the range of accessible sulfur-based functionalities. nih.gov The electrochemical reduction of 5-arylsulfanyl and 5-arylsulfonyl derivatives has also been studied. researchgate.net

Nitrogen-Containing Groups: The introduction of nitrogen at the C5 position can be achieved through reactions with azide (B81097) sources. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with sodium azide to yield 5-alkoxy-4-azido derivatives. nih.gov

Carbon-Carbon Bond Formation: Under Friedel-Crafts conditions, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with electron-rich arenes, such as methoxybenzene or indole, to form a new C-C bond between the C5 carbon of the furanone and the aromatic ring. nih.gov Other 5-substituted derivatives, including 5-benzyl and 5-allyl furanones, have also been synthesized. acs.orgnih.gov

Table 2: Examples of Alternative Substituents at the Furanone C5-Position

| Precursor | Reagent/Condition | C5-Substituent |

|---|---|---|

| 5-Hydroxy-3,4-dihalo-2(5H)-furanone | l-Menthol, Acid Catalyst | -O-(l-Menthyl) |

| 5-(l)-Menthyloxy-2(5H)-furanone | Aromatic Thiols, Base | -S-Ar |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Sodium Azide (NaN₃) | -N₃ (at C4, with subsequent possibilities at C5) |

Ring-Opening and Ring-Expansion Derivatives

The furanone lactone ring can undergo transformations that lead to either acyclic derivatives or expanded ring systems. These reactions fundamentally alter the core scaffold of the molecule.

A key aspect of furanone chemistry is the ring-chain tautomerism of 5-hydroxy-2(5H)-furanones. nih.govmdpi.com In the presence of a base, the cyclic lactone can open to form an acyclic α-keto acid derivative. nih.govmdpi.com This open form is reactive and can be trapped by various nucleophiles. For instance, its reaction with N-acetylcysteine proceeds through the open form, where an initial nucleophilic attack occurs. nih.govmdpi.com Similarly, reactions with hydrazine (B178648) or its derivatives can lead to a complete transformation of the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone, a six-membered heterocyclic system. nih.gov

Another pathway for ring transformation involves the reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one with certain bidentate phosphines. researchgate.net These reactions lead to unstable bicyclic intermediates that undergo an unusual fragmentation and rearrangement to form diphosphoniacyclohexane structures. researchgate.net

While ring expansion is a common strategy for synthesizing larger rings, direct expansion of the 3,4-diphenylfuranone core is less common. nih.gov However, related furanone structures can be synthesized via the ring expansion of other cyclic systems, such as the acid-catalyzed rearrangement of 4-hydroxycyclobutenones, which proceed through a ring-opened acyl cation intermediate that subsequently recyclizes. acs.orgacs.org

Stereochemical Control in Furanone Derivatization

The C5 carbon of 5-methoxy-3,4-diphenylfuran-2(5H)-one is a stereocenter, making stereochemical control a critical aspect of its derivatization. Advanced synthetic strategies allow for the selective formation of specific stereoisomers.

One powerful approach is diastereoselective synthesis , where the reaction conditions or catalysts favor the formation of one diastereomer over another. A notable example is the asymmetric nitro-Michael reaction of 5-substituted furanones. nih.gov By carefully selecting the catalyst, it is possible to switch the diastereoselectivity of the reaction from high syn-selectivity to high anti-selectivity, affording precise control over the relative stereochemistry of the product. nih.gov

The use of chiral auxiliaries is another effective strategy. By reacting a furanone precursor with a chiral alcohol like l-menthol or l-borneol, a mixture of diastereomers is formed at the C5 position. nih.gov These diastereomers possess different physical properties and can often be separated by methods such as fractional crystallization, allowing for the isolation of a single, stereochemically pure isomer. nih.gov

Furthermore, enantioselective catalysis provides a direct route to enantiomerically enriched furanone derivatives. The use of axially chiral guanidine bases as catalysts in the direct vinylogous aldol reaction of furanone derivatives is one such example. acs.org These catalytic systems can create new stereocenters with high levels of enantioselectivity. The stereochemistry of furanone products can be determined through techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, often in comparison with calculated spectra. nih.gov

Table 3: Strategies for Stereochemical Control in Furanone Derivatization

| Strategy | Method | Outcome |

|---|---|---|

| Diastereoselective Synthesis | Catalyst-controlled nitro-Michael reaction | Selective formation of syn or anti diastereomers |

| Chiral Auxiliary | Attachment of l-menthol to C5 | Formation of diastereomers separable by crystallization |

Applications in Advanced Organic Synthesis

5-Methoxy-3,4-diphenylfuran-2(5H)-one as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the multiple reactive sites within its structure. The core furanone ring, analogous to related dihalo-furanones, is susceptible to various transformations. The double bond is conjugated with a carbonyl group, and the C5 position features a labile methoxy (B1213986) group, making the molecule reactive towards a range of nucleophiles.

The versatility of the furanone scaffold has been demonstrated through reactions on similar substrates. For instance, the hydroxyl group in 3,4-dihalo-5-hydroxy-2(5H)-furanones readily forms ethers and esters mdpi.comnih.gov. This indicates that the methoxy group at the C5 position of the title compound can potentially be substituted by other alkoxy, phenoxy, or acyloxy groups, allowing for the introduction of diverse functionalities.

Furthermore, the C4 position is known to be reactive. In 5-alkoxy-3,4-dihalo-2(5H)-furanones, the halogen at C4 can be displaced by various nucleophiles, including selenophenols and potassium selenocyanate mdpi.comnih.gov. While the diphenyl derivative lacks a halogen, the electronic nature of the furanone ring still makes it a candidate for various addition and substitution reactions, paving the way for a wide array of derivatives. The phenyl rings themselves offer sites for electrophilic aromatic substitution, further expanding the synthetic possibilities to modify the peripheral structure of the molecule.

Precursor for π-Expanded Lactones and Maleimides

A significant application of 3,4-diphenylfuran-2(5H)-one derivatives is in the synthesis of highly conjugated, π-expanded systems, which are of interest for their optical and electronic properties. Research has demonstrated an efficient, transition-metal-free, two-step synthesis of π-expanded maleimides starting from these furanones.

The process begins with a photoinduced dehydrogenative annulation of the 3,4-diphenylfuran-2(5H)-one. This reaction, typically carried out in ethanol under an argon atmosphere, leads to the formation of π-expanded lactones. These lactones are valuable in their own right and serve as the direct precursors to the corresponding maleimides. In the second step, the π-expanded lactone reacts with a primary amine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an oxygen source to yield the target π-expanded maleimide. This methodology highlights the role of the furanone as a key building block for creating larger, conjugated cyclic structures.

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Photoinduced Dehydrogenative Annulation | 3,4-diphenylfuran-2(5H)-one, EtOH, Room Temp, Argon atm, 5h | π-Expanded Lactone |

| 2 | Amination/Ring Opening-Closing | π-Expanded Lactone, Primary Amine, DBU, O₂ | π-Expanded Maleimide |

Building Block for Complex Heterocyclic Systems

The furanone scaffold is a foundational unit for constructing more intricate heterocyclic systems. By leveraging the reactivity of the furanone ring, chemists can build fused and spirocyclic structures. Studies on the closely related 5-methoxy-3,4-dihalogeno-2(5H)-furanone demonstrate its capacity to form complex polycyclic compounds.

For example, when treated with nucleophiles like 2-oxo-1,3-dithio-4,5-dithiolate, it forms tricyclic derivatives mdpi.comnih.gov. Similarly, reactions with bifunctional reagents can lead to the creation of new rings. The reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one with 1,2-ethylenebis(diphenylphosphine) results in the formation of unstable bicyclic salts that undergo fragmentation and rearrangement to yield monocyclic and tricyclic diphosphoniacyclohexane structures researchgate.net. These examples underscore the potential of the this compound core to serve as a starting point for a diverse range of complex heterocyclic molecules, where the phenyl groups would add further steric and electronic influence on the reaction outcomes.

| Furanone Reactant | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 5-Methoxy-3,4-dihalogeno-2(5H)-furanone | 2-oxo-1,3-dithio-4,5-dithiolate | Tricyclic dithio-derivatives |

| 3,4-Dichloro-5-methoxyfuran-2(5H)-one | 1,2-Ethylenebis(diphenylphosphine) | Tricyclic diphosphoniacyclohexane structures |

Role in Cascade and Domino Reactions

The butenolide core, of which this compound is a member, is an active participant in cascade and domino reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. These reactions are central to modern organic synthesis for their atom and step economy.

The furanone moiety can be involved in various types of cascades. For instance, highly enantioselective allylation/lactonization cascade reactions have been developed to produce chiral γ-butenolides rsc.orgrsc.org. Other sophisticated sequences, such as triple cascade catalysis involving Mukaiyama-Michael reactions, have been used to generate complex bicyclic butenolide intermediates nih.govacs.org.

A specific example involving a related furanone highlights this potential directly. In the presence of a base, 3,4-dihalomuco acids can exist in equilibrium with their open-ring aldehyde form. This transient species can initiate a reaction cascade by alkylating amino groups in nucleosides, demonstrating how the furanone structure can trigger a sequence of bond-forming events under specific conditions mdpi.com. The 3,4-diphenyl substitution pattern on the target compound would influence the electronic and steric nature of these transformations, potentially opening avenues for novel cascade pathways.

Mechanistic Biological Investigations Structure Activity Relationship Studies

Structure-Activity Relationships for Molecular Recognition and Binding (e.g., COX-1 inhibition)

Research has established the 3,4-diarylfuran-2(5H)-one scaffold as a promising framework for the development of selective COX-1 inhibitors. researchgate.netacs.org This scaffold can be viewed as a derivative of the COX-2 inhibitor rofecoxib, where the removal of the key SO2CH3 group surprisingly shifts the compound's selectivity from COX-2 to COX-1. researchgate.netnih.gov This finding prompted extensive investigation into how substitutions on the two phenyl rings dictate the potency and selectivity of COX-1 inhibition.

Systematic modification of the 3,4-diphenylfuran-2(5H)-one core has demonstrated that the nature and position of substituents on the phenyl rings are critical for effective COX-1 inhibition. acs.orgnih.gov

One of the most conclusive findings is the beneficial role of a methoxy (B1213986) group at the para-position (C-4) of the C-4 phenyl ring. acs.org This substitution, as seen in the titular compound, is a key feature in many of the most potent analogues. When this 4-methoxy group is paired with fluorine-containing substituents on the C-3 phenyl ring, it results in compounds with submicromolar IC50 values for COX-1, indicating high potency. researchgate.netacs.org

Conversely, substitutions on the C-4 phenyl ring with a fluoro-substituent render the compounds inactive as COX inhibitors. acs.org The data suggests a clear regiochemical requirement for achieving high-affinity binding to the COX-1 active site. The combination of an electron-donating methoxy group on one ring and an electron-withdrawing fluoro group on the other appears to create an optimal electronic and steric profile for molecular recognition by the enzyme. nih.gov

| Compound Structure (Core: 3,4-diarylfuran-2(5H)-one) | Substitution on C-3 Phenyl Ring | Substitution on C-4 Phenyl Ring | COX-1 IC50 (μM) | Reference |

|---|---|---|---|---|

| None (Phenyl) | 4-Methoxy | >25 | nih.gov |

| 3-Fluoro | 4-Methoxy | 0.36 | researchgate.net |

| 4-Fluoro | 4-Methoxy | 0.48 | researchgate.net |

| 3-Fluoro | 4-Methyl | Low micromolar range | nih.gov |

| None (Phenyl) | 4-Fluoro | Inactive | acs.org |

This table presents a selection of findings from SAR studies on the 3,4-diarylfuran-2(5H)-one scaffold to illustrate the impact of substitution patterns on COX-1 inhibition. IC50 values are indicative of the concentration required to inhibit 50% of the enzyme's activity.

The selectivity of the 3,4-diarylfuran-2(5H)-one scaffold for COX-1 is best understood when compared to structurally similar molecules. The most direct comparison is with rofecoxib, a selective COX-2 inhibitor that features a 4-(methylsulfonyl)phenyl group on a furanone core. Removal of this methylsulfonyl group to yield the basic 3,4-diphenylfuran-2(5H)-one structure eliminates COX-2 selectivity and introduces a weak inhibitory activity towards COX-1. nih.gov This highlights that the methylsulfonyl group is essential for interacting with a specific side-pocket in the COX-2 active site, which is absent in COX-1.

Other furanone-based scaffolds have also been investigated. For instance, series of 2,2-dimethyl-4,5-diaryl-3(2H)furanones were evaluated as selective COX-2 inhibitors, further underscoring that subtle changes in the furanone core and its substitution patterns can dramatically shift the inhibitory profile between the two COX isoforms. nih.gov These comparative analyses confirm that the 2(5H)-furanone core, when appropriately substituted with two aryl groups, is a privileged scaffold for achieving COX-1 selectivity.

Elucidation of Inhibitory Mechanisms against Biological Targets (focus on molecular interaction)

The inhibitory mechanism of 5-Methoxy-3,4-diphenylfuran-2(5H)-one against COX-1 is believed to be competitive, involving the direct blockage of the enzyme's active site. The COX-1 active site is a long, hydrophobic channel. Unlike many traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) or naproxen, the diarylfuranone scaffold lacks a carboxylic acid group. acs.org

This structural difference is mechanistically significant. Acidic NSAIDs typically form a salt bridge with a key arginine residue (Arg-120) at the mouth of the active site channel. acs.org The diarylfuranone inhibitors cannot form this ionic interaction. Instead, their mechanism relies on occupying the channel and establishing favorable van der Waals and hydrophobic interactions with the amino acid residues lining the channel. The two phenyl rings are positioned to mimic the conformation of the natural substrate, arachidonic acid, thereby preventing it from accessing the catalytic tyrosine residue (Tyr-385) deep within the site.

Molecular Docking and Binding Site Analysis

While specific crystallographic data for this compound bound to COX-1 is not available, molecular docking simulations and analysis of the known COX-1 active site structure provide a robust model of its binding. The COX-1 active site channel is primarily lined with hydrophobic residues, creating a favorable environment for the two phenyl rings of the inhibitor.

In a plausible binding model, the 3,4-diarylfuran-2(5H)-one inhibitor orients itself along the main axis of the channel. Based on the SAR data, the C-4 phenyl ring, substituted with the crucial methoxy group, likely inserts deep into the active site. researchgate.netacs.org This positions the methoxy group to potentially form a hydrogen bond with the hydroxyl group of Tyr-355 or to fit snugly within a hydrophobic sub-pocket, anchoring the inhibitor. The C-3 phenyl ring would then be positioned to interact with other residues such as Phe-518, further stabilizing the enzyme-inhibitor complex. osti.gov This orientation effectively obstructs the channel, preventing the binding and subsequent oxidation of arachidonic acid.

Tautomerism and Isomerization Studies

Ring-Chain Tautomerism in Furanone Systems

Ring-chain tautomerism is a phenomenon where a molecule can exist in equilibrium between an open-chain form and a cyclic form. In the context of furanone systems, this typically involves the interconversion between a γ-keto acid or ester and the cyclic lactone form. For 5-Methoxy-3,4-diphenylfuran-2(5H)-one, the cyclic form is the predominant and more stable tautomer under normal conditions.

The potential open-chain tautomer would be a methyl ester of a γ-keto carboxylic acid. The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the nature of the substituents. The presence of the methoxy (B1213986) group at the C5 position, which is part of a hemiacetal-like structure, is crucial for this potential tautomerism. However, the stability of the five-membered lactone ring, particularly with the conjugated diphenyl system, heavily favors the cyclic structure.

Studies on related hydroxyketones have shown that while an equilibrium exists, the cyclic form often predominates, especially in non-polar solvents. The formation of the furanone ring is generally a favored intramolecular cyclization.

Z/E Isomerization of Alkene Precursors and Derivatives

The synthesis of substituted furanones often involves precursors with exocyclic double bonds, which can exhibit Z/E (cis/trans) isomerism. While this compound itself does not have an exocyclic double bond that would lead to Z/E isomers, the alkene precursors used in its synthesis, or derivatives synthesized from it, can.

For instance, the synthesis of related γ-alkylidenebutenolides has been shown to be sensitive to acidic conditions, which can catalyze the isomerization between Z and E forms. nih.gov Experimental and computational studies on these systems indicate that while the Z isomer may be the kinetic product of a reaction, the E isomer can be thermodynamically more stable under certain conditions. nih.gov This isomerization is a critical consideration in synthetic strategies aiming for specific stereoisomers. The process often involves the protonation of the carbonyl group, which facilitates rotation around the carbon-carbon double bond. nih.gov

Conformational Analysis of the Furanone Ring

The five-membered furanone ring in this compound is not planar and can adopt various conformations. Due to the inherent flexibility of five-membered rings, they typically exist in one of two puckered conformations: the envelope (E) or the twist (T) form. nih.gov In the envelope conformation, one atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted by the furanone ring is influenced by the substituents. The presence of bulky diphenyl groups at the C3 and C4 positions, as well as the methoxy group at C5, will create steric interactions that favor a particular conformation. X-ray crystallography studies of similar compounds, such as 5,5-diphenyldihydrofuran-2(3H)-one, have shown that the furan (B31954) ring adopts an envelope conformation. iosrjournals.org In this conformation, the Cγ atom is typically the one puckered out of the plane, relieving steric strain between the substituents.

Computational studies on furanose rings, the carbohydrate analogs of the furanone core, have detailed the potential energy surfaces and the barriers to interconversion between different conformations. nih.gov These studies highlight the dynamic nature of the five-membered ring system. For this compound, it is expected that the furanone ring will exist predominantly in an envelope conformation to minimize the steric hindrance between the phenyl and methoxy groups.

Q & A

Basic Research Question

- Ventilation : Use local exhaust ventilation to avoid inhalation of dust/volatiles .

- Oxidizer Avoidance : Store separately from strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

- PPE : Nitrile gloves and safety goggles are mandatory; compound may cause skin/eye irritation (similar to 4-methoxy analogs) .

What strategies optimize yield in multi-step syntheses involving this compound?

Advanced Research Question

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in cyclization steps .

- Reaction Monitoring : In situ FTIR tracks lactone formation (C=O stretch at ~1770 cm⁻¹) to minimize over-oxidation .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported H₃PO₄) reduce waste and improve turnover .

Which analytical techniques are most reliable for confirming purity and structure?

Basic Research Question

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., dimeric byproducts) .

- Melting Point Analysis : Sharp mp range (e.g., 62–64°C for 4-methoxy analogs) indicates crystallinity .

- Elemental Analysis : Validate empirical formula (C₁₈H₁₄O₃) with <0.3% deviation .

How do substituent modifications influence the compound’s biological activity?

Advanced Research Question

- Methoxy Positioning : 3,4-Dimethoxy substitution in analogs enhances antimicrobial activity (MIC ~5 µg/mL vs. S. aureus) compared to mono-methoxy derivatives .

- Phenyl Ring Halogenation : Chlorine at the 4-position increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .

- Conjugation Effects : Extended π-systems (e.g., fused benzimidazoles) alter redox potentials, impacting antioxidant capacity .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate nucleophilic attack sites (e.g., lactone ring opening) using AMBER force fields .

- FMO Analysis : Identify frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic reactivity .

- Docking Studies : AutoDock Vina models interactions with enzymatic targets (e.g., COX-2 inhibition ΔG ~-9.2 kcal/mol) .

How can researchers address discrepancies in biological assay results across studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.